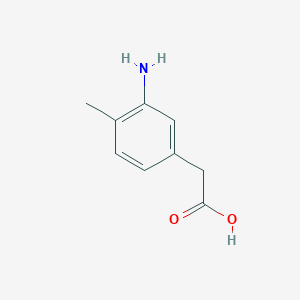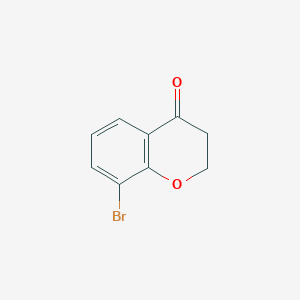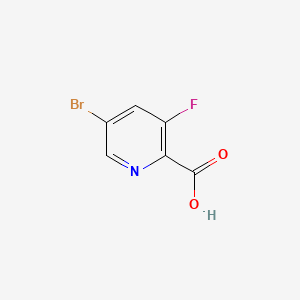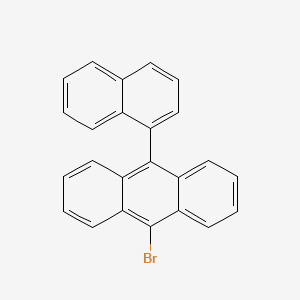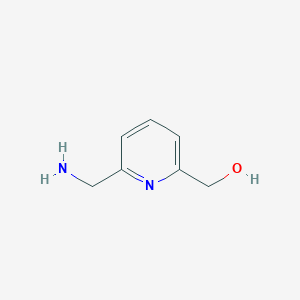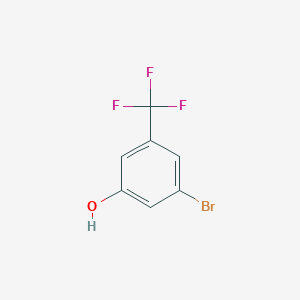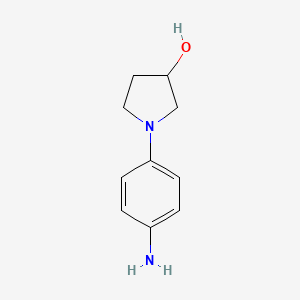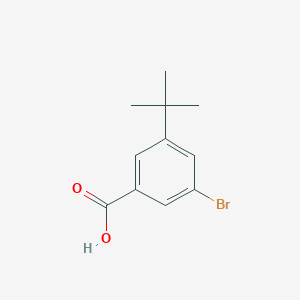
3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine
Descripción general
Descripción
The compound 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine is a brominated pyridine derivative with a pyrrolidine moiety attached to the pyridine ring. While the specific compound is not directly studied in the provided papers, related brominated pyridine compounds and their derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine.
Synthesis Analysis
The synthesis of related brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the preparation of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Another relevant synthesis method is the Fischer indole cyclization, which has been used to construct a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework . These methods could potentially be adapted for the synthesis of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been extensively studied using single-crystal X-ray diffraction (XRD) . Density functional theory (DFT) calculations are often employed to optimize the geometry and predict the electronic structure of these compounds . The molecular geometry in the solid state and the presence of intermolecular interactions such as hydrogen bonding and π-π interactions are crucial for understanding the stability and reactivity of these molecules .
Chemical Reactions Analysis
Brominated pyridine derivatives are known to participate in various chemical reactions due to the presence of the reactive bromine atom, which can be substituted or participate in coupling reactions . The reactivity can be further analyzed by mapping the molecular electrostatic potential (MEP) over the stabilized geometries of the compounds . The MEP can indicate the sites of nucleophilic and electrophilic attack, which is valuable for predicting the outcomes of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives include their spectroscopic characteristics, which can be determined using techniques like FT-IR and NMR spectroscopy . The optical properties, such as UV-Vis absorption, are influenced by the electronic structure and can be studied using time-dependent DFT (TD-DFT) . The non-linear optical (NLO) properties are also of interest due to potential applications in materials science . Additionally, the antimicrobial activities of these compounds have been tested, indicating potential biological relevance .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine has been utilized in the synthesis of novel cyanopyridine derivatives with significant antibacterial activity. Compounds derived from it showed promising minimal inhibitory concentration values against a range of aerobic and anaerobic bacteria, indicating potential in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Spectroscopic and Optical Properties
The compound has been a subject of extensive spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. It's a key molecule in density functional theory (DFT) studies, contributing to understanding its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Its interaction with pBR322 plasmid DNA and antimicrobial activities have been explored, offering insights into its potential applications in medicinal chemistry and biochemistry (Vural & Kara, 2017).
Complexation with Group IIIA Metals
Research has explored the complexation of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine with Group IIIA metals, leading to the synthesis of new metal complexes. These complexes, characterized by various spectroscopic methods, have shown moderate cytotoxic effects, indicating potential applications in cancer research and treatment (Asadi et al., 2009).
Catalysis and Synthesis of Alkaloids
The compound has been integral in the catalysis and synthesis of natural alkaloids like variolin B and deoxyvariolin B, showcasing its importance in organic synthesis and medicinal chemistry. The palladium-mediated functionalization of the compound has opened new avenues for the synthesis of complex organic molecules with significant biological activities (Baeza et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-5-9(6-12-7-10)8-13-3-1-2-4-13/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZLPRVDXABSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

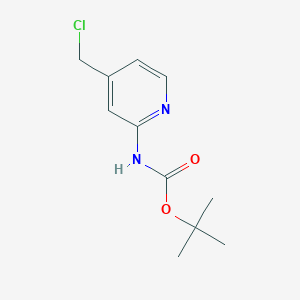

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)
